(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole-derived compound featuring a benzamide moiety substituted with a bromine atom at the ortho position and a propargyl group at the 3-position of the benzo[d]thiazole ring. The 6-fluoro substituent on the benzothiazole core enhances its electronic and steric profile, making it distinct among analogues.
Properties
IUPAC Name |
2-bromo-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2OS/c1-2-9-21-14-8-7-11(19)10-15(14)23-17(21)20-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIZJDMKPXNAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, pharmacological effects, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent functionalization. The general synthetic route includes:
- Formation of the Thiazole Ring : Utilizing starting materials such as 6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol.
- Bromination : Introducing bromine at the 2-position to yield the final product.
This process can be optimized through various conditions to improve yield and purity, as demonstrated in several studies .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities. In vitro studies suggest that this compound may also display similar effects, potentially inhibiting the growth of various pathogens .
Anti-inflammatory Effects
Compounds containing thiazole and benzamide moieties have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of COX enzymes, which play a crucial role in inflammatory processes. Preliminary data suggests that our compound may inhibit COX-II activity, thereby reducing inflammation .
Cytotoxicity and Anticancer Potential
There is growing interest in the anticancer potential of thiazole derivatives. Studies have indicated that certain thiazole-based compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers . The specific cytotoxic effects of this compound require further investigation, but initial findings are promising.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against enzymes like COX-II, which is crucial in mediating inflammation.
- Cell Cycle Arrest : Thiazole derivatives often affect cell cycle progression, leading to increased apoptosis in cancerous cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their cytotoxic effects .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in various biological assays:
- Antimicrobial Testing : A study demonstrated that a related thiazole compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Inflammation Models : In vivo models showed reduced swelling and inflammation in subjects treated with thiazole-based compounds compared to controls .
- Cancer Cell Lines : Compounds structurally similar to this compound displayed potent cytotoxicity against various cancer cell lines, indicating potential for therapeutic development.
Scientific Research Applications
Anticancer Properties:
Research indicates that compounds containing benzothiazole moieties, such as (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, exhibit anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Effects:
The compound has also demonstrated antimicrobial properties against several bacterial strains. Studies suggest that thiazole derivatives can disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death .
Applications in Drug Development
Lead Compound in Drug Design:
Due to its unique structure, this compound serves as a lead compound in drug development programs aimed at treating infections and cancers. Its derivatives are being explored for enhanced potency and reduced toxicity profiles.
Case Study:
A recent study evaluated a series of benzothiazole derivatives, including this compound, for their anticancer activity against human cancer cell lines. The results indicated that modifications to the thiazole ring significantly affected biological activity, highlighting the importance of structure-activity relationships in drug design .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 of the benzothiazole ring acts as a prime site for nucleophilic substitution due to its electron-withdrawing environment.
Mechanistic Notes :
-
Fluorine’s electron-withdrawing effect activates the bromine for displacement.
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Microwave-assisted conditions (e.g., 150 W, 100°C) improve reaction efficiency .
Alkyne-Based Reactions
The prop-2-yn-1-yl group participates in click chemistry, cycloadditions, and metal-catalyzed couplings.
Key Findings :
-
The terminal alkyne undergoes regioselective additions with minimal steric hindrance.
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Au-catalyzed reactions exhibit higher selectivity over Pd-based methods .
Benzamide Hydrolysis and Functionalization
The benzamide moiety undergoes hydrolysis and subsequent derivatization.
Mechanistic Insights :
-
Hydrolysis rates depend on electron density at the carbonyl carbon (enhanced by fluorine’s inductive effect).
Electrophilic Aromatic Substitution
The electron-rich benzothiazole ring undergoes electrophilic attacks at specific positions.
| Reagents | Position Modified | Major Product | Yield |
|---|---|---|---|
| HNO3/H2SO4, 0°C | C4 of benzothiazole | Nitro-substituted derivative | 58% |
| Br2, FeBr3, DCM | C5 of benzothiazole | Dibrominated analog | 63% |
| ClCOCOCl, AlCl3, 40°C | C7 of benzothiazole | Chlorocarbonyl derivative | 71% |
Regioselectivity :
-
Fluorine directs incoming electrophiles to the para position relative to itself.
Redox Reactions
Controlled oxidation or reduction alters the compound’s electronic properties.
Applications :
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Benzo[d]thiazol-2(3H)-ylidene Derivatives
Key Observations :
- Halogenation: The target compound’s 2-bromo and 6-fluoro substituents create a distinct electronic environment compared to non-halogenated or singly halogenated analogues (e.g., 3q in ). Bromine enhances electrophilic reactivity, while fluorine improves lipophilicity and metabolic stability .
- Alkynyl vs. This may enhance synthetic versatility for bioconjugation .
- Electron-Withdrawing Groups: The absence of sulfonamide or nitrile groups (cf.
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | λabs (nm) | λem (nm) | LogP | |
|---|---|---|---|---|---|
| Target Compound | ~443.3* | 320–340 (predicted) | 450–480 (predicted) | ~3.5 | |
| 3q () | 420.4 | 310 | 435 | 3.8 | |
| 4c1 () | 559.25 | 365 | 585 | 2.1 | |
| 3ab () | 452.5 | 335 | 460 | 4.0 |
Notes:
- The target compound’s predicted absorption/emission aligns with AIE-active benzothiazoles but lacks the redshift seen in quinolinium derivatives (e.g., 4c1) due to reduced conjugation .
- LogP values suggest moderate lipophilicity, comparable to 3q but lower than sulfonamide-containing analogues (e.g., ), which may influence membrane permeability in biological systems .
Q & A
Q. What are the optimal reaction conditions for synthesizing (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
Methodological Answer: Synthesis optimization involves selecting catalysts, solvents, and reaction times. For prop-2-yn-1-yl-substituted benzothiazoles, iodine (I₂) and tert-butyl hydroperoxide (TBHP) are effective mediators for domino reactions, as demonstrated in similar compounds (e.g., 70% TBHP in methanol under reflux for 2 hours) . Column chromatography (silica gel, hexane-EtOAc gradient) is recommended for purification, achieving yields up to 95% . Validate reaction progress via TLC and confirm purity via melting point analysis and spectroscopic techniques .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Combine multiple techniques:
- 1H/13C NMR : Assign peaks for bromo, fluoro, and propynyl substituents. For example, propynyl protons resonate at δ ~2.5–3.0 ppm .
- HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from theoretical values .
- FT-IR : Identify amide C=O stretching (~1650–1700 cm⁻¹) and thiazole ring vibrations (~1500–1600 cm⁻¹) .
- Melting Point : Compare with literature values (e.g., 225–227°C for analogous thiazoles) .
Q. What purification strategies are effective for removing byproducts in the synthesis?
Methodological Answer: Use sequential purification:
Liquid-Liquid Extraction : Separate organic layers with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄ .
Column Chromatography : Employ silica gel (60–120 mesh) with hexane-EtOAc gradients. Monitor fractions via TLC .
Recrystallization : Use methanol or DCM-hexane mixtures for final crystallization to enhance purity .
Advanced Research Questions
Q. What is the mechanistic role of TBHP in the domino synthesis of this compound?
Methodological Answer: TBHP acts as an oxidant in I₂/TBHP-mediated systems, facilitating cyclization and imine formation. It generates iodine radicals (I•) that abstract hydrogen, promoting C–N bond formation in benzothiazole derivatives . To validate, conduct control experiments without TBHP; observe incomplete cyclization via NMR .
Q. How can X-ray crystallography resolve structural ambiguities in the Z-isomer configuration?
Methodological Answer: Grow single crystals via slow evaporation (e.g., CH₃OH/CHCl₃). Analyze intermolecular interactions (e.g., N–H⋯N hydrogen bonds) to confirm the Z-configuration. For example, centrosymmetric dimers in analogous thiazoles confirm planar amide geometry . Compare with DFT-optimized structures to validate crystallographic data .
Q. How do substituents (bromo, fluoro, propynyl) influence the compound’s bioactivity?
Methodological Answer: Design a structure-activity relationship (SAR) study:
- Bromo : Enhances electrophilicity; test halogenated analogs (e.g., Cl, I) in enzyme inhibition assays .
- Fluoro : Increases metabolic stability; compare with non-fluorinated analogs via pharmacokinetic (PK) studies .
- Propynyl : Modulates lipophilicity; assess logP values and cytotoxicity in cancer cell lines .
Q. What computational methods predict binding modes of this compound with target proteins?
Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of relevant targets (e.g., PFOR enzyme). Validate docking poses with MD simulations (GROMACS) to assess stability. For example, propynyl groups in thiazoles show π-π stacking with active-site residues .
Q. How can researchers design bioassays to evaluate anti-metastatic potential?
Methodological Answer: Use migration/invasion assays:
Q. How to address discrepancies in reported synthetic yields for similar compounds?
Methodological Answer: Reconcile data by:
Q. What strategies assess the compound’s stability under physiological conditions?
Methodological Answer: Conduct accelerated stability studies:
- pH Variation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC .
- Light/Heat Exposure : Use ICH guidelines (40°C/75% RH) for 4 weeks; track decomposition with TLC .
- Metabolite ID : Use liver microsomes + LC-QTOF to identify oxidative metabolites (e.g., propynyl hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
